molecular formula C7H9FN2O B8006877 1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde

1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B8006877
M. Wt: 156.16 g/mol
InChI Key: KGIKDQYRTJFDFX-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a fluorinated pyrazole derivative. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both a fluorine atom and an aldehyde group in the molecule contributes to its reactivity and potential utility in synthetic chemistry.

Preparation Methods

The synthesis of 1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the introduction of the fluoroethyl group and the formation of the pyrazole ring. One common method involves the reaction of 2-fluoroethyl hydrazine with an appropriate β-diketone under acidic conditions to form the pyrazole ring. The resulting pyrazole intermediate is then subjected to formylation to introduce the aldehyde group at the 4-position.

Industrial production methods may involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with amines can yield corresponding amine derivatives.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: This compound can serve as a building block for the synthesis of potential pharmaceutical agents. Its fluorinated structure may enhance the metabolic stability and bioavailability of drug candidates.

    Materials Science: The unique properties of fluorinated pyrazoles make them useful in the development of advanced materials, such as polymers and coatings with improved chemical resistance and thermal stability.

    Synthetic Chemistry: As a versatile intermediate, it can be used in the synthesis of various heterocyclic compounds and complex molecules

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde can be compared with other fluorinated pyrazole derivatives, such as:

    1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-5-carbaldehyde: Similar structure but with the aldehyde group at the 5-position.

    1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both a fluorine atom and an aldehyde group provides opportunities for diverse chemical transformations and functionalization.

Properties

IUPAC Name

1-(2-fluoroethyl)-3-methylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O/c1-6-7(5-11)4-10(9-6)3-2-8/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIKDQYRTJFDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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